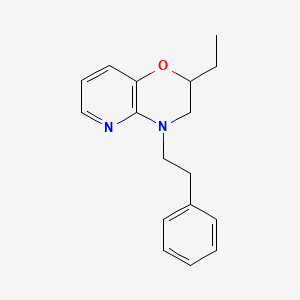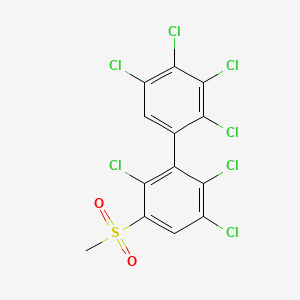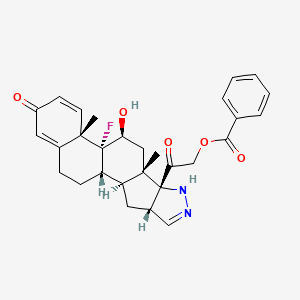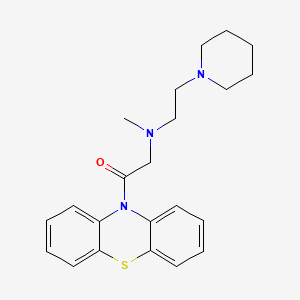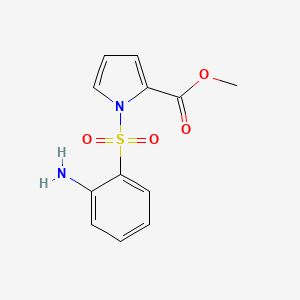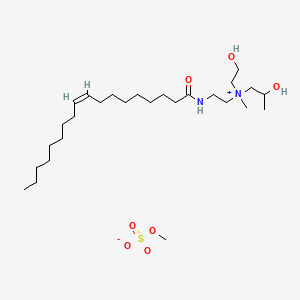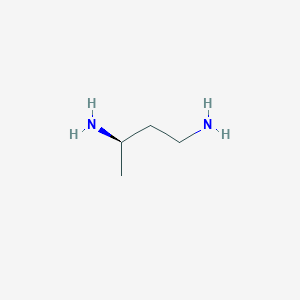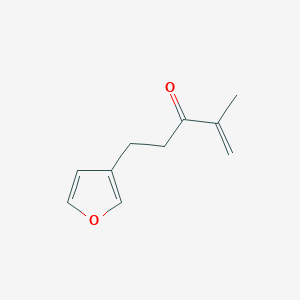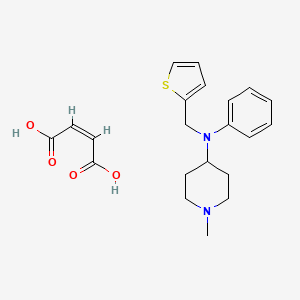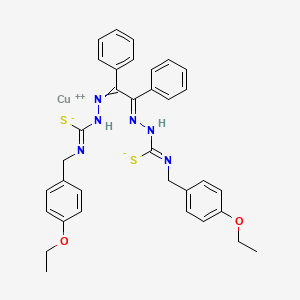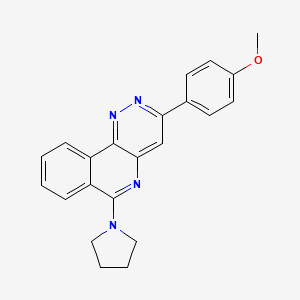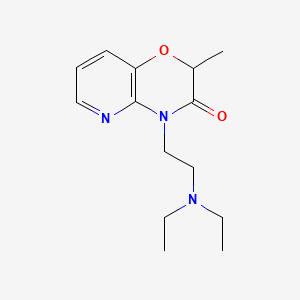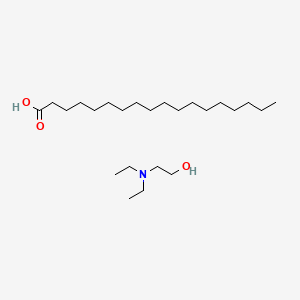
2-(Diethylamino)ethanol;octadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diethylamino)ethanol;octadecanoic acid is a compound formed by the combination of 2-(Diethylamino)ethanol and octadecanoic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Diethylamino)ethanol is typically synthesized by the reaction of diethylamine with ethylene oxide . The reaction is carried out in an ethanol solution at a controlled temperature range of 35-75°C to obtain the crude product, which is then purified by distillation .
Octadecanoic acid is usually derived from natural sources such as animal fats and vegetable oils through hydrolysis or saponification processes .
Industrial Production Methods
In industrial settings, 2-(Diethylamino)ethanol is produced by continuously feeding ethylene oxide into a solution of diethylamine in ethanol, followed by distillation to remove low-boiling impurities . Octadecanoic acid is produced on a large scale by hydrolyzing triglycerides from animal fats or vegetable oils, followed by purification through crystallization .
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N,N-diethylaminoacetaldehyde.
Substitution: It reacts with alkyl halides to form quaternary ammonium salts.
Esterification: It reacts with carboxylic acids to form esters.
Octadecanoic acid primarily undergoes:
Esterification: It reacts with alcohols to form esters.
Hydrogenation: It can be hydrogenated to form stearyl alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Alkyl halides such as methyl iodide are used.
Esterification: Carboxylic acids and alcohols are used under acidic conditions.
Major Products
Oxidation: N,N-diethylaminoacetaldehyde.
Substitution: Quaternary ammonium salts.
Esterification: Esters of 2-(Diethylamino)ethanol and octadecanoic acid.
Scientific Research Applications
2-(Diethylamino)ethanol;octadecanoic acid has various applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Diethylamino)ethanol involves its ability to act as a nucleophile in substitution reactions, forming quaternary ammonium salts that facilitate phase transfer catalysis . Octadecanoic acid acts as a hydrophobic tail in surfactants, reducing surface tension and enhancing emulsification .
Comparison with Similar Compounds
Similar Compounds
N-Methyldiethanolamine: Similar structure but with a methyl group instead of an ethyl group.
2-Dimethylaminoethanol: Contains two methyl groups instead of ethyl groups.
Triethanolamine: Contains three ethanolamine groups.
Uniqueness
2-(Diethylamino)ethanol;octadecanoic acid is unique due to its combination of a tertiary alkanolamine with a fatty acid, providing both hydrophilic and hydrophobic properties, making it highly effective in applications such as surfactants and phase transfer catalysis .
Properties
CAS No. |
68929-16-8 |
|---|---|
Molecular Formula |
C18H36O2.C6H15NO C24H51NO3 |
Molecular Weight |
401.7 g/mol |
IUPAC Name |
2-(diethylamino)ethanol;octadecanoic acid |
InChI |
InChI=1S/C18H36O2.C6H15NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-3-7(4-2)5-6-8/h2-17H2,1H3,(H,19,20);8H,3-6H2,1-2H3 |
InChI Key |
MRJWKJUSWPVRHF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.CCN(CC)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


